Walsuroid B

Description

Walsuroid B (CAS: 125263-66-3) is a limonoid-class secondary metabolite isolated from plants of the genus Walsura (Meliaceae family), notably Walsura robusta. Limonoids are triterpenoid derivatives known for their diverse bioactivities, including anticancer, antimalarial, and anti-inflammatory properties. This compound has garnered attention for its cytotoxic effects against human cancer cell lines, particularly hepatocellular carcinoma (HCC) and lung adenocarcinoma . Structurally, it features a tetranortriterpenoid backbone with oxygenated functional groups, which are critical for its bioactivity. Current research highlights its moderate to potent cytotoxicity, though its exact mechanism of action—such as apoptosis induction or cell cycle arrest—remains under investigation .

Properties

IUPAC Name |

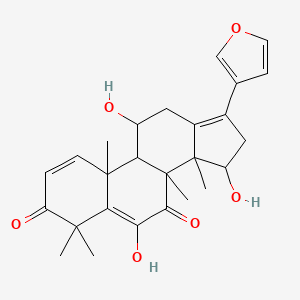

17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFWAJSCCSMNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Walsuroid B is primarily obtained through extraction and purification from Walsura pinnata. The process involves several steps, including fractionation, extraction, and crystallization. The plant material is first dried and ground, followed by extraction using solvents like ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Walsuroid B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Walsuroid B has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in organic synthesis. In biology and medicine, this compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is also used in the development of new drugs and therapeutic agents. In industry, this compound is utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of Walsuroid B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues from the Walsura Genus

Compounds isolated from Walsura species share a limonoid scaffold but differ in substituents and oxidation patterns, leading to variations in bioactivity:

Table 1: Cytotoxic Limonoids from Walsura spp.

Key Findings :

- Substituent Impact : Acetylation (e.g., Walsuroid D) or ketone groups (e.g., Walsuroid E) enhance potency compared to this compound, suggesting that functional group diversity modulates target binding .

- Structural Rigidity: Seco-limonoids like yunnanolide A exhibit superior activity due to conformational flexibility, enabling interactions with cellular targets such as topoisomerase II .

Functional Analogues from Other Genera

Compounds with similar cytotoxic profiles but distinct structures include:

Table 2: Functionally Similar Anticancer Compounds

Key Contrasts :

- Potency : this compound is less potent than clinical agents like doxorubicin but offers a natural product scaffold with lower reported cardiotoxicity .

Biological Activity

Walsuroid B is a compound of significant interest in the field of pharmacology and natural product chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a terpenoid compound characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C20H40O2, and it has a complex arrangement that influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits potent antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Biological Activity Data

The following table summarizes key biological activities of this compound based on various studies:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

A study conducted on mice with induced paw edema showed that administration of this compound significantly reduced swelling compared to the control group. The compound was found to lower levels of inflammatory markers such as prostaglandin E2 (PGE2) and nitric oxide (NO), suggesting its utility in managing inflammatory conditions.

Case Study 3: Antioxidant Activity

In vitro experiments assessing the antioxidant potential of this compound revealed that it effectively scavenged DPPH radicals with an IC50 value of 25 µg/mL. This finding highlights its role in mitigating oxidative stress-related damage.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural purity of Walsuroid B in initial synthesis?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystallinity assessment, X-ray diffraction (XRD) is critical. Purity should be validated via high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) at ≥95% threshold. Include elemental analysis for new derivatives .

- Experimental Design Tip : Always compare spectral data with published reference values for known analogs and document deviations >2% as potential impurities .

Q. How should researchers design in vitro assays to evaluate this compound’s baseline bioactivity?

- Methodological Answer : Use dose-response curves (e.g., IC₅₀/EC₅₀) across 3–5 biologically relevant concentrations. Include positive controls (e.g., established inhibitors) and negative controls (vehicle-only). Replicate experiments ≥3 times to ensure statistical power (p<0.05, two-tailed t-test). Cell lines should be selected based on target pathways (e.g., cancer models for apoptosis studies) .

- Data Conflict Mitigation : If bioactivity varies between assays, re-test under standardized conditions (pH, temperature, serum content) and validate reagent batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across independent studies?

- Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic). If heterogeneity exceeds 50%, investigate methodological variables (e.g., cell passage number, solvent used) .

- Case Study Approach : Replicate conflicting experiments under harmonized protocols and apply Bland-Altman plots to assess inter-lab variability .

Q. What strategies optimize this compound’s synthetic yield when literature reports conflicting reaction parameters?

- Methodological Answer : Design a factorial experiment (e.g., 2³ design) varying critical parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Validate via kinetic studies (e.g., time-course HPLC monitoring) .

- Reproducibility Note : Publish full synthetic protocols, including inert atmosphere details and purification gradients, to address “replication crisis” gaps .

Q. How should long-term stability studies for this compound derivatives be structured to account of degradation pathways?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via LC-MS and identify byproducts using tandem mass spectrometry (MS/MS). For oxidative pathways, include radical scavengers (e.g., BHT) in formulations .

- Data Documentation : Use open-access repositories (e.g., Zenodo) to share raw stability datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Methodological Best Practices

- Literature Review : Prioritize studies with detailed supplementary materials (e.g., NMR spectra, crystallographic data) to minimize ambiguity .

- Ethical Reporting : Disclose all negative results (e.g., failed syntheses, inactive analogs) to prevent publication bias .

- Collaborative Frameworks : Use platforms like Protocols.io to pre-register experimental designs, enhancing transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.